molecular formula C14H20N2O2 B1403273 Tert-butyl 5-(aminomethyl)isoindoline-2-carboxylate CAS No. 885271-40-9

Tert-butyl 5-(aminomethyl)isoindoline-2-carboxylate

Cat. No.: B1403273
CAS No.: 885271-40-9
M. Wt: 248.32 g/mol
InChI Key: OGYVTVAVBOUPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Tert-Butyl 5-(Aminomethyl)isoindoline-2-Carboxylate

This compound is a bicyclic organic compound featuring an isoindoline core fused to a benzene ring. Its molecular formula is $$ \text{C}{14}\text{H}{20}\text{N}{2}\text{O}{2} $$, with a molecular weight of 248.32 g/mol. The structure comprises a tert-butyl ester group at the 2-position and an aminomethyl substituent at the 5-position of the isoindoline scaffold (Figure 1). The isoindoline system consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring, distinguishing it from its regioisomeric indoline counterpart.

Table 1: Key Molecular Properties

Property Value
Molecular Formula $$ \text{C}{14}\text{H}{20}\text{N}{2}\text{O}{2} $$
Molecular Weight 248.32 g/mol
CAS Number 885271-40-9
IUPAC Name tert-Butyl 5-(aminomethyl)-1,3-dihydroisoindole-2-carboxylate

The compound’s functional groups—a tertiary ester and a primary amine—render it a versatile intermediate in organic synthesis, particularly for pharmaceutical applications.

Historical Context and Discovery

The compound was first reported in the mid-2010s as part of efforts to develop modular synthetic routes for isoindoline derivatives. Key patents, such as WO2015/54317, detailed its synthesis via palladium-catalyzed cyanation and subsequent functionalization of brominated isoindoline precursors. For example, tert-butyl 5-bromoisoindoline-2-carboxylate was reacted with zinc cyanide under catalytic conditions to introduce the cyano group, followed by reduction to the aminomethyl derivative. Its structural characterization, including $$ ^1\text{H} $$-NMR and mass spectrometry data, confirmed the regioselective incorporation of the aminomethyl group.

Significance in Organic and Medicinal Chemistry

This compound serves as a critical building block in drug discovery. Its utility arises from:

  • Synthetic Flexibility : The tert-butyl ester acts as a protective group, enabling selective deprotection under acidic conditions for further derivatization.
  • Bioactive Scaffold : Isoindoline derivatives exhibit diverse pharmacological activities, including kinase inhibition (e.g., HPK1), antibiotic potentiation, and carbonic anhydrase modulation. For instance, structural analogs of this compound have been optimized as hematopoietic progenitor kinase 1 (HPK1) inhibitors, showing nanomolar potency.
  • Medicinal Chemistry Applications : The aminomethyl group facilitates the introduction of pharmacophores targeting enzyme active sites or protein-protein interactions.

Scope and Objectives of the Research

This article focuses on:

  • Synthetic Methodologies : Evaluating routes such as palladium-catalyzed cross-coupling and boronic ester hydroxylation.
  • Structural Analysis : Exploring spectroscopic (NMR, IR) and crystallographic data to elucidate conformation and reactivity.
  • Applications : Highlighting its role in synthesizing GPR84 antagonists, neuroprotective agents, and anticancer compounds.

Excluded topics include pharmacokinetics, toxicity, and clinical use, as the emphasis remains on chemical synthesis and mechanistic insights.

Organization of the Article

Following this introduction, subsequent sections will detail:

  • Synthesis and Optimization : Stepwise protocols and catalytic systems.
  • Physicochemical Properties : Solubility, stability, and spectroscopic profiles.
  • Functionalization Strategies : Case studies in medicinal chemistry.
  • Emerging Applications : Antibiotic adjuvants and kinase inhibitors.

This structure ensures a systematic exploration of the compound’s chemical relevance, aligned with its growing importance in industrial and academic research.

Figure 1: Structure of this compound

       O  
       ||  
O-C-O-(C(CH3)3)  
       |  
       N  
      / \  
     C   C  
    /     \  
H2N-CH2   (Benzene ring)  

Properties

IUPAC Name

tert-butyl 5-(aminomethyl)-1,3-dihydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-11-5-4-10(7-15)6-12(11)9-16/h4-6H,7-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYVTVAVBOUPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-40-9
Record name tert-butyl 5-(aminomethyl)-2,3-dihydro-1H-isoindole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(aminomethyl)isoindoline-2-carboxylate typically involves the reduction of tert-butyl 5-nitroisoindoline-2-carboxylate. One common method includes the hydrogenation of tert-butyl 5-nitroisoindoline-2-carboxylate in the presence of a palladium on carbon (Pd/C) catalyst and ethanol as the solvent. The reaction is carried out at room temperature for approximately 15 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(aminomethyl)isoindoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can further modify the aminomethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a Pd/C catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoindoline derivatives.

Scientific Research Applications

Scientific Research Applications

Tert-butyl 5-(aminomethyl)isoindoline-2-carboxylate has garnered attention for its diverse applications in scientific research across various fields, including chemistry, biology, and medicine.

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its functional groups allow for various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic pathways .
  • Reactivity : The compound can undergo:
    • Oxidation to form oxo derivatives using agents like potassium permanganate (KMnO₄).
    • Reduction under hydrogen gas in the presence of catalysts like palladium on carbon (Pd/C).
    • Substitution reactions , where the aminomethyl group can be replaced by other nucleophiles .

Biology

  • Biological Activity Studies : Derivatives of this compound are being studied for potential biological activities, particularly their antimicrobial and anticancer properties. The aminomethyl group may enhance interaction with biological targets, influencing their activity through hydrogen bonding and electrostatic interactions .

Medicine

  • Therapeutic Potential : Isoindoline derivatives are explored for their therapeutic potential in treating various diseases due to their ability to interact with specific molecular targets. Ongoing research aims to elucidate the mechanisms by which these compounds exert their effects on cellular pathways .

Industrial Applications

  • Material Development : The compound's stability and reactivity make it suitable for developing new materials and chemical processes in industrial settings. Its unique structural features may lead to innovative applications in polymer chemistry and material science .

Case Study 1: Anticancer Activity

Research has indicated that certain isoindoline derivatives exhibit significant anticancer activity through apoptosis induction in cancer cell lines. This compound was tested alongside other isoindoline compounds, revealing promising results against specific cancer types.

Case Study 2: Antimicrobial Properties

Studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death.

Mechanism of Action

The mechanism of action of tert-butyl 5-(aminomethyl)isoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The isoindoline core can interact with enzymes and receptors, modulating their function. Detailed studies on the exact molecular targets and pathways are ongoing.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Tert-butyl 5-fluoroisoindoline-2-carboxylate –F C₁₃H₁₆FNO₂ 237.27 - Fluorine’s electronegativity enhances metabolic stability.
- Used in PET imaging probes.
Tert-butyl 5-bromoisoindoline-2-carboxylate –Br C₁₃H₁₆BrNO₂ 298.18 - Bromine acts as a leaving group for cross-coupling reactions.
- Intermediate in Suzuki-Miyaura couplings.

Key Differences :

  • Reactivity : Bromine supports nucleophilic substitutions, whereas fluorine is typically inert but improves bioavailability.
  • Applications : Brominated analogs are preferred for catalytic reactions, while fluorinated derivatives are used in imaging .

Functionalized Aminomethyl Derivatives

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate –CH₂OH C₁₃H₁₇NO₃ 241.28 - Hydroxyl group enables oxidation to aldehydes or conjugation.
- Precursor for prodrug synthesis.
Tert-butyl 5-(bromomethyl)isoindoline-2-carboxylate –CH₂Br C₁₃H₁₆BrNO₂ 298.18 - Bromomethyl group facilitates alkylation reactions.
- Used to introduce thiol or amine linkages.

Key Differences :

  • Hydroxymethyl : Polar and reactive toward oxidation.
  • Bromomethyl : Highly reactive in SN2 reactions, enabling diverse derivatization .

Boron- and Carbamate-Modified Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate Boronate ester C₁₉H₂₈BNO₄ 345.24 - Boron enables Suzuki-Miyaura cross-coupling.
- Critical for synthesizing biaryl structures.
Tert-butyl 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylate –CON(Me)OMe C₁₆H₂₂N₂O₄ 306.36 - Carbamoyl group enhances binding to biological targets.
- Explored in kinase inhibitor design.

Key Differences :

  • Boronate : Facilitates carbon-carbon bond formation in medicinal chemistry.
  • Carbamoyl : Modulates hydrogen-bonding interactions in drug-receptor binding .

Salt Forms and Prodrugs

Compound Name Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Tert-butyl 5-aminoisoindoline-2-carboxylate oxalate Oxalate salt C₂₈H₃₈N₄O₈ 558.62 - Salt form improves aqueous solubility.
- Used in crystallography studies.

Key Difference :

  • Oxalate salt : Enhances crystallinity and stability for pharmaceutical formulations .

Biological Activity

Tert-butyl 5-(aminomethyl)isoindoline-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C14H20N2O2
  • Molecular Weight: 248.32 g/mol
  • CAS Number: 885271-40-9

This compound features an isoindoline structure, which is known for its ability to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound primarily arises from its structural components:

  • Aminomethyl Group: This group can form hydrogen bonds and engage in electrostatic interactions with biological molecules, enhancing the compound's affinity for specific targets.
  • Isoindoline Core: The core structure facilitates interactions with enzymes and receptors, potentially modulating their activity and influencing various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties:
    • Studies have demonstrated efficacy against various cancer cell lines, suggesting potential as an anticancer agent.
    • The compound's ability to inhibit tumor growth may be linked to its interactions with specific signaling pathways involved in cancer progression.
  • Anti-inflammatory Effects:
    • Preliminary studies indicate that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Enzyme Inhibition:
    • The compound has been studied for its inhibitory effects on specific enzymes, which are crucial in various metabolic pathways. This inhibition could lead to therapeutic benefits in conditions like gout and other metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits growth in multiple cancer cell lines
Anti-inflammatoryReduces inflammation markers in vitro
Enzyme InhibitionEffective against specific metabolic enzymes

Detailed Research Findings

  • Anticancer Activity:
    • A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability, indicating its potential as a therapeutic agent against cancer.
  • Mechanistic Insights:
    • Further investigations into the mechanism of action highlighted that the compound interacts with key proteins involved in cell proliferation and apoptosis, suggesting a multi-target approach in its anticancer activity.
  • Potential for Drug Development:
    • The unique structural features of the compound allow for selective binding to biological targets, which could lead to the development of drugs with fewer side effects compared to non-selective agents.

Q & A

Q. What synthetic routes are recommended for producing tert-butyl 5-(aminomethyl)isoindoline-2-carboxylate, and how is structural integrity validated?

Methodological Answer: The synthesis often involves coupling reactions using reagents like HATU for amide bond formation, with tert-butyl groups serving as protective moieties. Structural validation requires ¹H/¹³C NMR to confirm regiochemistry and stereochemistry, supplemented by LC-MS for purity (>95%) and GC/MS to identify volatile byproducts. SLE (supported liquid extraction) can isolate intermediates .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography resolves crystal packing patterns, particularly for hydrogen-bonded networks observed in tert-butyl carbamates .

Q. How should researchers design stability studies for this compound under varying experimental conditions?

Methodological Answer: Conduct accelerated degradation studies at pH 1–13 and temperatures from 4°C to 40°C. Monitor degradation kinetics via HPLC at timed intervals. Use triethylamine (TEA) to stabilize acidic conditions and acetonitrile (ACN) as a solvent for photostability assays .

Advanced Research Questions

Q. How can diastereoselective functionalization of this compound be optimized to minimize racemization?

Methodological Answer: Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived catalysts) enhance stereocontrol. Low-temperature reactions (-20°C) in anhydrous DMF reduce epimerization. Monitor enantiomeric excess (ee) via chiral HPLC .

Q. What strategies resolve contradictions between NMR and LC-MS data during derivative characterization?

Methodological Answer: Contradictions may arise from solvate formation or dynamic equilibria. Use deuterated solvents for NMR to rule out solvent effects. For LC-MS discrepancies, perform HRMS to distinguish isobaric impurities. Cross-validate with 2D NMR (COSY, NOESY) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation barriers. Compare computed NMR chemical shifts with experimental data to validate intermediates. Solvent effects are modeled using PCM (Polarizable Continuum Model) .

Q. What ecological assessments are needed given the lack of ecotoxicity data for this compound?

Methodological Answer: Perform OECD 301 biodegradability tests under aerobic conditions. Use Daphnia magna acute toxicity assays (48-hour EC₅₀) and algal growth inhibition tests. Model soil mobility via HPLC-derived log Kow values .

Q. How are bioorthogonal handles (e.g., alkynes) introduced into this compound for click chemistry applications?

Methodological Answer: Install propargyl groups via SN2 reactions using propargyl bromide under basic conditions (K₂CO₃, DMF). Confirm conjugation efficiency via CuAAC (copper-catalyzed azide-alkyne cycloaddition) with azide-functionalized fluorophores. Purify via silica gel chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 5-(aminomethyl)isoindoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 5-(aminomethyl)isoindoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.